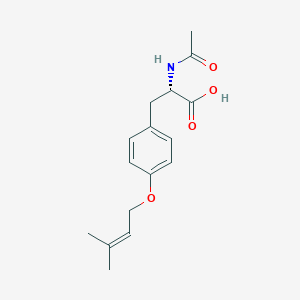![molecular formula C14H12ClNO4S B12575457 5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide CAS No. 634186-57-5](/img/structure/B12575457.png)
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide is an organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a chloro group, a hydroxy group, and a methanesulfonyl-substituted phenyl group attached to a benzamide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide can be achieved through several steps:
Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzoic acid.
Formation of Benzamide: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is converted to an amide by reacting with 4-(methanesulfonyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified by recrystallization from ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, ethanol), and bases (potassium carbonate).
Oxidation: Potassium permanganate, acetic acid.
Reduction: Hydrogen gas, palladium catalyst.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of benzoyl derivatives.
Reduction: Formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial, antitubercular, and anti-inflammatory properties.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 5-chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It modulates signal transduction pathways by interacting with key proteins involved in cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the methanesulfonyl group, resulting in different biological activities.
5-Chloro-2-hydroxy-N-[4-(methylsulfonyl)phenyl]benzamide: Similar structure but with a methylsulfonyl group instead of methanesulfonyl.
Uniqueness
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide is unique due to the presence of the methanesulfonyl group, which imparts specific chemical reactivity and biological activity not observed in its analogs.
Eigenschaften
CAS-Nummer |
634186-57-5 |
|---|---|
Molekularformel |
C14H12ClNO4S |
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
5-chloro-2-hydroxy-N-(4-methylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C14H12ClNO4S/c1-21(19,20)11-5-3-10(4-6-11)16-14(18)12-8-9(15)2-7-13(12)17/h2-8,17H,1H3,(H,16,18) |
InChI-Schlüssel |
VZFYSRYXBXEMNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


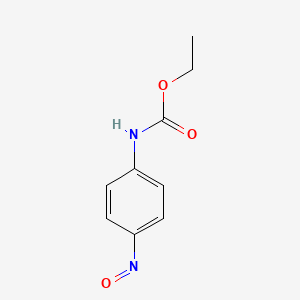


![[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate](/img/structure/B12575398.png)

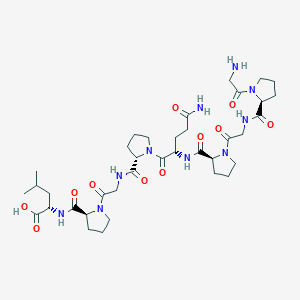
![(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12575412.png)
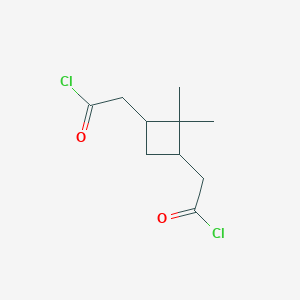
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12575434.png)
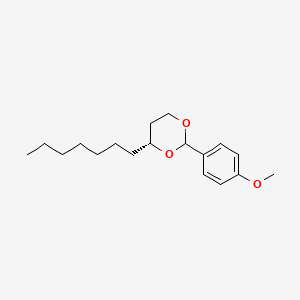

![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)
